4,4,5,5,5-Pentafluoropentyl acrylate
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Overview
Description
4,4,5,5,5-Pentafluoropentyl acrylate: is an organofluorine compound with the molecular formula C8H9F5O2 and a molecular weight of 232.14 g/mol . This compound is characterized by the presence of five fluorine atoms attached to a pentyl group, which is further connected to an acrylate moiety. It is commonly used in various chemical and industrial applications due to its unique properties imparted by the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-Pentafluoropentyl acrylate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acrylate ester. The general reaction scheme is as follows:
4,4,5,5,5-Pentafluoropentanol+Acryloyl chloride→4,4,5,5,5-Pentafluoropentyl acrylate+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5,5-Pentafluoropentyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Addition Reactions: The acrylate group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as or .
Substitution: Nucleophiles such as or can be used under basic conditions.
Addition: Electrophiles such as or can be added to the double bond of the acrylate group.
Major Products:
Polymers: Formed through polymerization reactions.
Substituted Derivatives: Formed through substitution reactions.
Addition Products: Formed through addition reactions.
Scientific Research Applications
4,4,5,5,5-Pentafluoropentyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.
Biology: Utilized in the development of bio-compatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable polymers.
Industry: Employed in the production of coatings, adhesives, and sealants with enhanced performance characteristics
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl acrylate primarily involves its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms imparts unique properties such as hydrophobicity and chemical resistance. These properties make it suitable for various applications where stability and durability are required. The molecular targets and pathways involved in its action are primarily related to its interaction with other chemical species during polymerization and substitution reactions .
Comparison with Similar Compounds
- 4,4,5,5,5-Pentafluoropentanol
- 4,4,5,5,5-Pentafluoropentyl methacrylate
- 4,4,5,5,5-Pentafluoropentyl acetate
Comparison: 4,4,5,5,5-Pentafluoropentyl acrylate is unique due to its acrylate moiety, which allows it to undergo polymerization reactions more readily compared to its analogs. The presence of five fluorine atoms also imparts higher chemical resistance and hydrophobicity compared to similar compounds with fewer fluorine atoms or different functional groups .
Properties
Molecular Formula |
C8H9F5O2 |
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Molecular Weight |
232.15 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentyl prop-2-enoate |
InChI |
InChI=1S/C8H9F5O2/c1-2-6(14)15-5-3-4-7(9,10)8(11,12)13/h2H,1,3-5H2 |
InChI Key |
UYNXMRWOFAEXOW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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